molecular formula C5H6N4O4 B12913108 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 41964-42-5

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione

Katalognummer: B12913108
CAS-Nummer: 41964-42-5
Molekulargewicht: 186.13 g/mol
InChI-Schlüssel: IJFNNWYKLVJVLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the nitration of a pyrimidine precursor followed by methylamination. One common method involves the nitration of 5-aminopyrimidine-2,4-dione using a mixture of nitric acid and sulfuric acid. The resulting 5-nitropyrimidine-2,4-dione is then reacted with methylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 6-(Methylamino)-5-aminopyrimidine-2,4(1H,3H)-dione.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the original compound.

Wissenschaftliche Forschungsanwendungen

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with nucleic acids, disrupting essential biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the methylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a nitro group and a methylamino group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

41964-42-5

Molekularformel

C5H6N4O4

Molekulargewicht

186.13 g/mol

IUPAC-Name

6-(methylamino)-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N4O4/c1-6-3-2(9(12)13)4(10)8-5(11)7-3/h1H3,(H3,6,7,8,10,11)

InChI-Schlüssel

IJFNNWYKLVJVLY-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.